molecular formula C8H9ClO3 B13867931 2-Chloro-4-(methoxymethoxy)phenol

2-Chloro-4-(methoxymethoxy)phenol

Katalognummer: B13867931
Molekulargewicht: 188.61 g/mol
InChI-Schlüssel: XQHBSRYPVNYQOT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Chloro-4-(methoxymethoxy)phenol is an organic compound with the molecular formula C8H9ClO3 It is a derivative of phenol, where the hydroxyl group is substituted with a methoxymethoxy group and a chlorine atom is attached to the benzene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-(methoxymethoxy)phenol can be achieved through several methods. One common approach involves the nucleophilic aromatic substitution reaction. In this method, a suitable phenol derivative undergoes substitution with a methoxymethoxy group in the presence of a base, followed by chlorination to introduce the chlorine atom at the desired position .

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical processes. These processes often utilize continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to achieve high yields and purity of the final product. Key parameters such as temperature, pressure, and reaction time are carefully controlled to maximize the efficiency of the synthesis .

Analyse Chemischer Reaktionen

Types of Reactions

2-Chloro-4-(methoxymethoxy)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

2-Chloro-4-(methoxymethoxy)phenol has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 2-Chloro-4-(methoxymethoxy)phenol involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and the nature of the target. It may also interact with cellular pathways, leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-Chloro-4-(methoxymethoxy)phenol is unique due to the presence of both a chlorine atom and a methoxymethoxy group on the phenol ring. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .

Eigenschaften

Molekularformel

C8H9ClO3

Molekulargewicht

188.61 g/mol

IUPAC-Name

2-chloro-4-(methoxymethoxy)phenol

InChI

InChI=1S/C8H9ClO3/c1-11-5-12-6-2-3-8(10)7(9)4-6/h2-4,10H,5H2,1H3

InChI-Schlüssel

XQHBSRYPVNYQOT-UHFFFAOYSA-N

Kanonische SMILES

COCOC1=CC(=C(C=C1)O)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.